![molecular formula C6H6BrFN2O B2777564 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol CAS No. 2228148-11-4](/img/structure/B2777564.png)
1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol
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Overview
Description
Synthesis Analysis
The synthesis of bromopyrimidine compounds can be complex. For instance, the preparation method of a 5 Bromopyrimidine compound involves several steps including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and more .Molecular Structure Analysis
The molecular structure of bromopyrimidine compounds can be analyzed using various techniques. For example, spectroscopic characterization and crystal structure analysis have been performed on derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide.Physical And Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine compounds can be determined using various techniques. For instance, the density, melting point, boiling point, and other properties can be measured .Scientific Research Applications
Process Development in Pharmaceutical Synthesis
1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol is instrumental in the synthesis of complex pharmaceutical compounds. For instance, it has been utilized in the development of Voriconazole, a broad-spectrum Triazole antifungal agent. The synthesis involves setting relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, demonstrating the compound's significance in achieving high diastereoselectivity in pharmaceutical processes (Butters et al., 2001).
Contribution to Medicinal Chemistry
In medicinal chemistry, the compound serves as a key precursor in the synthesis of potent and selective antagonists of biological targets, such as the αvβ3 receptor. These antagonists show significant promise for the prevention and treatment of osteoporosis, highlighting the compound's utility in developing therapies for chronic conditions (Coleman et al., 2004).
Investigation of Chemical Stability
Research into the thermal stability of related compounds, such as bropirimine, reveals that 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol could be involved in studies examining the stability of brominated pyrimidines. These studies are essential for understanding how these compounds degrade and potentially form toxic byproducts, which is critical for safety assessments in pharmaceutical development (Irwin & Iqbal, 1988).
Exploration of Fluoropyrimidines in Chemotherapy
Although the request specified to exclude drug use and dosage information, it's worth noting that the research around fluoropyrimidines, closely related to the compound , provides valuable insights into the mechanisms of action of chemotherapy agents and their potential toxicities. This foundational knowledge supports the development of safer, more effective cancer treatments (Sara et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2O/c7-4-2-9-6(10-3-4)5(11)1-8/h2-3,5,11H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBCDJYSGOUIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(CF)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2228148-11-4 |
Source
|
Record name | 1-(5-bromopyrimidin-2-yl)-2-fluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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